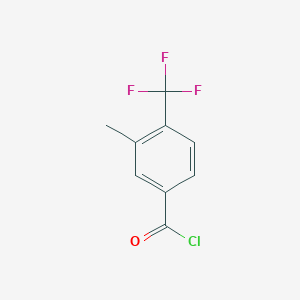![molecular formula C11H11FN2O B1473943 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 1923052-20-3](/img/structure/B1473943.png)
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
説明
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C11H11FN2O . It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The activity of these compounds may be attributed to the presence of a benzimidazole ring as its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Physical and Chemical Properties Analysis
The compound has a molecular weight of 206.22, a density of 1.2±0.1 g/cm3, and a boiling point of 305.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .科学的研究の応用
Innovative Synthesis Methods
Innovative synthetic approaches for 3,4-dihydro-2H-benzo[1,4]oxazines have been developed, leveraging starting materials like 2-aminophenol to produce a range of compounds, including various substituted 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This research highlights new methodologies for synthesizing these compounds, contributing to the field of organic chemistry and material science 詹淑婷, 2012.
Herbicidal Applications
The synthesis and evaluation of herbicidal activity of derivatives, including those based on the 7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl structure, have shown potential in agricultural chemistry. These compounds, such as flumioxazin and its analogues, inhibit protoporphyrinogen oxidase (protox), demonstrating commercial levels of herbicidal activity against various weeds while being safe for crops like cotton and maize Mingzhi Huang et al., 2005.
Chemical Synthesis and Characterization
Research on synthesizing and characterizing benzo[1,4]oxazine derivatives, including the investigation of novel compounds for potential applications in fields such as dye manufacturing, material science, and bioactive molecules. Studies have described the synthesis of various benzo[1,4]oxazine derivatives through multi-step processes, confirming structures with NMR, IR, and MS, contributing to advancements in synthetic organic chemistry Yin Du-lin, 2005.
Antiproliferative Evaluation
The evaluation of antiproliferative activities of benzo[b][1,4]oxazin derivatives on cancer cell lines, including MCF-7, HeLa, A-549, and DU-145, suggests these compounds' potential as therapeutic agents in cancer treatment. Some derivatives have shown promising results against specific cancer cell lines, indicating the importance of this chemical scaffold in medicinal chemistry research Chandrakant Pawar et al., 2017.
作用機序
Target of Action
The primary target of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals.
Mode of Action
This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to detrimental effects on the cells.
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase affects the heme and chlorophyll biosynthesis pathways . These pathways are critical for various cellular functions, including oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll). Disruption of these pathways can lead to a variety of downstream effects, including cell death.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of heme and chlorophyll biosynthesis. This disruption can lead to a variety of effects, including cell death, due to the critical roles these molecules play in cellular functions .
生化学分析
Biochemical Properties
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may influence the activity of cofactors required for enzymatic reactions, thereby modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFBEBUJLTEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


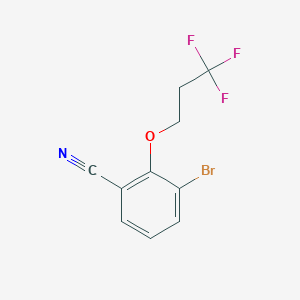

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)
![[4-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1473864.png)
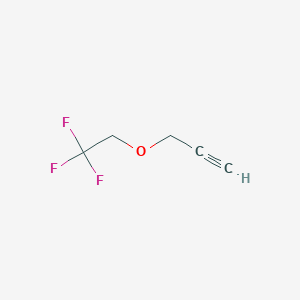
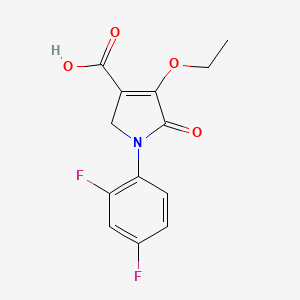
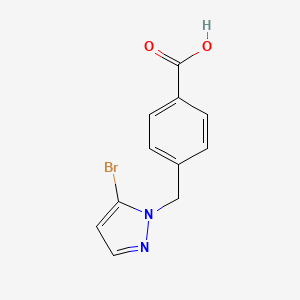
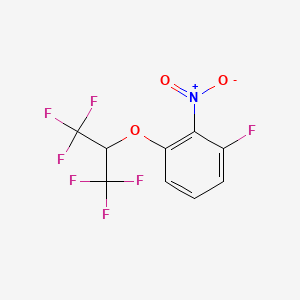
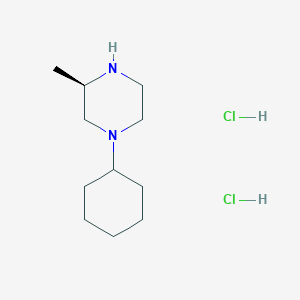

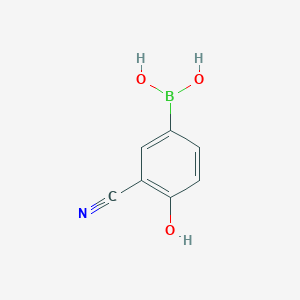
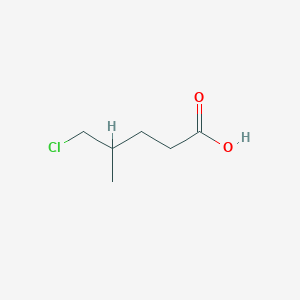
![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)
